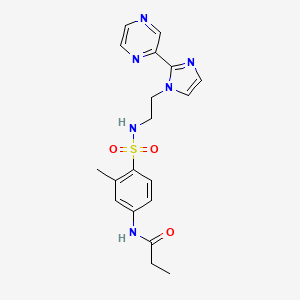

N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound that belongs to the sulfonamide family. The structure comprises a pyrazine ring, an imidazole ring, and a sulfonamide group, making it versatile in chemical reactivity and potential applications. Its unique configuration suggests numerous applications in medicinal chemistry, particularly due to the biological activities often associated with sulfonamide derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Step 1: Formation of the pyrazin-2-yl imidazole

Reagents: Pyrazin-2-amine, glyoxal

Conditions: Reflux in ethanol

Product: Pyrazin-2-yl imidazole

Step 2: Synthesis of N-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl amine

Reagents: Pyrazin-2-yl imidazole, 2-bromoethylamine

Conditions: Nucleophilic substitution reaction

Product: N-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl amine

Step 3: Sulfonamide formation

Reagents: N-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl amine, 4-sulfamoyl-3-methylbenzoyl chloride

Conditions: Base catalysis, typically using triethylamine in dichloromethane

Product: N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide

Industrial Production Methods

While the laboratory synthesis involves controlled and specific conditions, industrial production requires optimization for scale, yield, and cost. Typically, it would involve:

Continuous flow reactors: for improved reaction efficiency and safety.

Automated systems: for precise control over reaction parameters.

Advanced purification techniques: such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Análisis De Reacciones Químicas

N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide undergoes various chemical reactions, categorized based on the functional groups present.

Oxidation and Reduction

Oxidation: This compound may be prone to oxidative degradation, especially at the imidazole ring.

Reagents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Products: Could lead to the formation of corresponding oxides or cleavage of the ring.

Reduction: Reduction reactions could be utilized to modify the sulfonamide group.

Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Products: Potentially leads to the formation of amines or alcohols.

Substitution Reactions

Nucleophilic Substitution: Particularly at the sulfamoyl group.

Reagents: Strong nucleophiles like alkoxides or thiolates.

Products: Could form alkylated or thiolated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: As a ligand in metal-catalyzed reactions due to the presence of imidazole and pyrazine rings which can coordinate with metal centers.

Biology

Enzyme Inhibition: Sulfonamide derivatives are known to inhibit carbonic anhydrase, suggesting potential for the compound in enzyme inhibition studies.

Medicine

Drug Development: Exploring its potential as an antimicrobial agent due to the sulfonamide group’s known efficacy against bacterial pathogens.

Industry

Material Science:

Mecanismo De Acción

The precise mechanism of action depends on the target application. For instance, as an enzyme inhibitor:

Target Enzyme: The compound may inhibit carbonic anhydrase by binding to its active site.

Pathways Involved: By blocking the enzyme’s activity, it may disrupt the biological processes that depend on carbonic anhydrase, such as the regulation of pH and fluid balance.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-sulfamoylphenyl)propionamide: Shares the sulfonamide and phenyl groups but lacks the pyrazine and imidazole rings.

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of the sulfonamide.

Uniqueness

Enhanced Coordination Ability: The presence of both pyrazine and imidazole rings provides unique coordination chemistry, especially valuable in catalysis.

Improved Biological Activity: The combination of sulfonamide with imidazole and pyrazine rings potentially enhances biological activity, making it more effective in medicinal applications.

This compound offers a rich tapestry of possibilities, from catalysis in chemical reactions to potential therapeutic applications in medicine. Its synthesis and reactions present interesting avenues for research and industrial applications, marking it as a compound worth exploring.

Actividad Biológica

N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide, identified by its CAS number 2034477-89-7, is a compound of interest due to its potential biological activities. This article synthesizes existing research on its biological activity, including mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6O3S, with a molecular weight of 414.5 g/mol. Its structure incorporates several functional groups, including a pyrazine ring and an imidazole moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2034477-89-7 |

| Molecular Formula | C19H22N6O3S |

| Molecular Weight | 414.5 g/mol |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of pyrazine and imidazole have been shown to inhibit various kinases involved in cancer cell proliferation. The compound demonstrated promising activity against specific cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.

Case Study:

A study evaluated the compound against several cancer cell lines, revealing that it inhibited cell growth effectively. The SAR analysis indicated that modifications in the imidazole and pyrazine substituents could enhance potency.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Research shows that similar derivatives exhibit activity against Mycobacterium tuberculosis and other pathogens. The presence of the sulfamoyl group is hypothesized to contribute to this activity through interference with bacterial folate synthesis.

Table: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | IC50 (µM) |

|---|---|

| N-(3-methyl-4-(... | 1.35 - 2.18 |

| Control (Pyrazinamide) | 0.5 |

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. For instance, studies indicate that it may act as a dual inhibitor of discoidin domain receptors, which play roles in tumor progression and metastasis.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the core structure significantly affect biological activity. Substitutions at specific positions on the aromatic rings enhance binding affinity to target proteins while also influencing pharmacokinetic properties such as solubility and bioavailability.

Key Findings:

- Ethyl Substitution: Replacing ethyl groups with cyclobutyl groups has shown increased potency against certain targets.

- Aromatic Modifications: Adding electron-withdrawing groups (e.g., CF3) improves degradation efficacy while maintaining activity.

Propiedades

IUPAC Name |

N-[3-methyl-4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylsulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-3-18(26)24-15-4-5-17(14(2)12-15)29(27,28)23-9-11-25-10-8-22-19(25)16-13-20-6-7-21-16/h4-8,10,12-13,23H,3,9,11H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHMXLAUJNCQIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.